molecular formula C13H8FN B8382498 3-Cyano-4-fluorobiphenyl

3-Cyano-4-fluorobiphenyl

Cat. No.: B8382498
M. Wt: 197.21 g/mol
InChI Key: OJZCIVWQGRRLAX-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Cyano-4-fluorobiphenyl (CAS 176508-81-9) is a biphenyl derivative featuring a cyano group (-CN) at the 3-position and a fluorine atom at the 4-position of one benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of liquid crystals, pharmaceuticals, and agrochemical intermediates.

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-5-phenylbenzonitrile

InChI

InChI=1S/C13H8FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H

InChI Key

OJZCIVWQGRRLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Cyano-4-fluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-fluorobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used

Major Products

Scientific Research Applications

3-Cyano-4-fluorobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₈FN
  • Molecular Weight : 197.21 g/mol
  • Functional Groups: Cyano (electron-withdrawing), fluorine (moderate electronegativity), and biphenyl backbone (planar rigidity).

Comparison with Similar Compounds

The following compounds exhibit structural and functional similarities to 3-Cyano-4-fluorobiphenyl, as indicated by high similarity scores (0.85–0.98) derived from structural alignment algorithms and functional group analysis .

Table 1: Comparative Analysis of Structurally Similar Compounds

CAS No. Compound Name Key Functional Groups Similarity Score Key Differences
176508-81-9 This compound Cyano, fluorine, biphenyl 1.00 (Reference) N/A
1260811-82-2 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid Carboxylic acid, cyano, fluorine 0.95 Addition of carboxylic acid group at the 4-position; increased polarity and acidity.
214210-21-6 3-Cyano-4-fluorobenzeneboronic acid Boronic acid, cyano, fluorine 0.98 Boronic acid replaces biphenyl; critical for Suzuki-Miyaura cross-coupling reactions.
676602-31-6 Methyl 3-cyano-4-fluorobenzoate Methyl ester, cyano, fluorine 0.91 Ester group replaces biphenyl; reduced rigidity and enhanced solubility in organic solvents.
327056-74-6 (Undisclosed structure) Likely fluorinated biphenyl derivative 0.94 Structural ambiguity due to limited data; presumed positional isomerism.

Physicochemical Property Trends

  • Polarity : Carboxylic acid derivatives (CAS 1260811-82-2) > boronic acids (CAS 214210-21-6) > parent compound (CAS 176508-81-9) > esters (CAS 676602-31-6).
  • Thermal Stability : Biphenyl backbone (parent compound) > boronic acids > esters > carboxylic acids.

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